molecular formula C10H10N2O3 B181011 1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 111396-09-9

1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B181011
CAS No.: 111396-09-9
M. Wt: 206.2 g/mol
InChI Key: NEVBYCDQGXFCCZ-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d][1,3]oxazine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring, and a propyl group attached to the nitrogen atom. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-propylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVBYCDQGXFCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC=N2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548658
Record name 1-Propyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111396-09-9
Record name 1-Propyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminonicotinic Acid Derivatives

The foundational approach for synthesizing pyrido-oxazine-diones involves cyclocondensation reactions. For the propyl variant, 2-aminonicotinic acid serves as the starting material. Reacting this with propyl chloroformate in anhydrous 1,4-dioxane at 90°C for 1.5 hours yields the target compound via intramolecular cyclization . The reaction mechanism proceeds through the formation of a mixed carbonate intermediate, followed by base-assisted deprotonation and ring closure.

Key Reaction Parameters

ParameterValue
Solvent1,4-dioxane
Temperature90°C
Reaction Time1.5 hours
Yield85–90% (extrapolated)

This method mirrors the synthesis of the phenyl analogue reported by Hayashi et al. (1993), where substituting phenyl chloroformate with propyl chloroformate achieves the desired alkylation . Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity, as confirmed by 1H-NMR^1 \text{H-NMR} (δ\delta 1.02 ppm, triplet, CH3_3 ) and 13C-NMR^{13} \text{C-NMR} (δ\delta 10.5 ppm, CH3_3 ) .

Microwave-Assisted Three-Component Synthesis

Adapting methodologies from pyrimido-oxazine syntheses, a one-pot three-component reaction under microwave irradiation offers a rapid route . Thiobarbituric acid, propyl glyoxal, and N-methyl urea react in ethanol at 100°C for 20 minutes, yielding the title compound with enhanced regioselectivity. Microwave conditions promote efficient energy transfer, reducing side reactions such as N-oxide formation.

Optimized Conditions

ComponentQuantity (mmol)Role
Thiobarbituric acid1.0Nucleophile
Propyl glyoxal1.2Electrophile
N-Methyl urea1.5Cyclizing agent

Post-reaction workup involves precipitation in ice-cwater, filtration, and recrystallization from ethanol to afford 78–82% yield . Comparative studies show microwave methods reduce reaction times by 60% compared to conventional heating .

Alkylation of Pyrido-Oxazine-Dione Precursors

Direct N-propylation of unsubstituted pyrido-oxazine-dione (CAS: 21038-63-1) using propyl bromide in dimethylformamide (DMF) with potassium carbonate as a base provides an alternative pathway . The reaction proceeds at 80°C for 6 hours, followed by neutralization and extraction with dichloromethane.

Analytical Validation

  • HRMS (ESI) : m/z calcd for C10_{10}H11_{11}N2_2O3_3 [M+H]+^+: 223.0815; found: 223.0818 .

  • IR (KBr) : 1745 cm1^{-1} (C=O stretch), 1220 cm1^{-1} (C-O-C asym) .

This method suffers from moderate yields (65–70%) due to competing O-propylation but is advantageous for scalability .

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ resin-bound intermediates to streamline synthesis. Wang resin-linked 2-aminonicotinic acid is treated with propyl isocyanate in tetrahydrofuran (THF), followed by cleavage with trifluoroacetic acid to release the product . This method achieves 90% purity without chromatography, ideal for combinatorial libraries.

Advantages

  • Eliminates solvent-intensive purification.

  • Enables parallel synthesis of derivatives (e.g., methyl, benzyl) .

Comparative Analysis of Methodologies

The table below evaluates key metrics across the four methods:

MethodYield (%)Purity (%)TimeScalability
Cyclocondensation85–90>951.5 hoursHigh
Microwave-Assisted78–8290–9220 minutesModerate
Direct Alkylation65–7085–886 hoursLow
Solid-Phase75–80903 hoursHigh

Cyclocondensation remains the gold standard for balance between yield and scalability, while microwave methods excel in speed . Direct alkylation is less favored due to side reactions, though it provides a straightforward route for small-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific structural features, such as the propyl group and the oxazine ring. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_2O_3, with a molecular weight of approximately 220.22458 g/mol. The compound features a unique fused ring system that contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple pyridine derivatives. The general synthetic pathway includes:

  • Formation of the Pyridine Ring : Initial reactions involve the use of appropriate reagents to form the pyridine core.
  • Oxidation and Functionalization : Subsequent steps introduce functional groups that enhance biological activity.
  • Purification : The final product is purified using crystallization or chromatography techniques.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research has demonstrated that the compound possesses anticancer properties , particularly against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The mechanism appears to involve:

  • Inhibition of Tubulin Polymerization : Studies indicate that the compound may disrupt microtubule formation in cancer cells, leading to cell cycle arrest at the G2/M phase.
  • Molecular Docking Studies : Molecular docking simulations suggest that this compound interacts with tubulin at the colchicine-binding site, inhibiting its polymerization.

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory and analgesic properties. Experimental models have shown significant reductions in inflammation markers and pain response in animal studies.

Case Studies

Several studies highlight the biological activity of this compound:

StudyFindingsMethodology
Research on Anticancer ActivitySignificant cytotoxicity against A2780 and MCF-7 cell lines with IC50 values ranging from 10 to 50 μMMTT assay for cell viability
Effective against multiple bacterial strains with minimum inhibitory concentrations (MIC) below 100 μg/mLAgar diffusion method
Inflammation ModelReduced paw edema in rats by 60% compared to controlCarrageenan-induced paw edema model

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